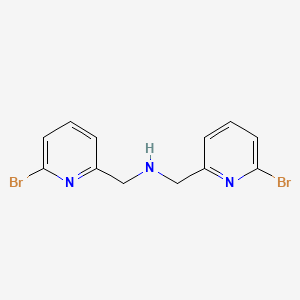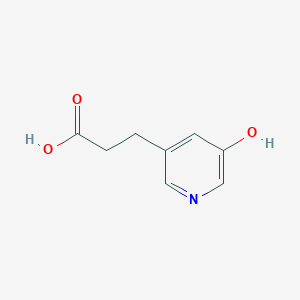
3-(5-Hydroxypyridin-3-yl)propanoic acid
Vue d'ensemble
Description
“3-(5-Hydroxypyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a research-use-only product.
Molecular Structure Analysis
The InChI code for “3-(5-Hydroxypyridin-3-yl)propanoic acid” is1S/C8H9NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h3-5,10H,1-2H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“3-(5-Hydroxypyridin-3-yl)propanoic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Metal Chelation and Pharmacokinetics
Hydroxypyridinones, a class encompassing compounds like 3-(5-Hydroxypyridin-3-yl)propanoic acid, have been actively studied for their potent metal chelation properties, especially for aluminum and iron. These compounds are recognized for their physico-chemical properties and pharmacokinetic benefits, which make them effective orally active chelators. Their potential applications span across therapeutic and diagnostic fields, particularly as aluminum scavengers. Such properties are underlined by their favorable lipophilic-hydrophilic balance, suggesting a promising avenue for future scientific applications (Santos, 2002).
Therapeutic and Cosmetic Applications
Hydroxypyridinones are also spotlighted in the cosmetic and therapeutic industries. Their role in formulations aims to deliver various beneficial effects on the skin. The compounds, such as alpha, beta, and polyhydroxy acids, are celebrated for their abilities to treat conditions like photoaging, acne, ichthyosis, rosacea, and pigmentation disorders. Moreover, the safety profile of these compounds, especially concerning prolonged exposure to sun, has been a crucial aspect of their applications in dermatology. The biological mechanisms of action of these hydroxy acids, although requiring further elucidation, are of significant interest due to their potential in melanogenesis and tanning, underscoring their multifaceted applications in skincare and therapeutic domains (Kornhauser, Coelho, & Hearing, 2010).
Photodynamic Therapy Enhancement
In the realm of photodynamic therapy (PDT), hydroxypyridinones have demonstrated their worth by enhancing the efficacy of treatments. The compounds contribute to improved clinical outcomes by facilitating the accumulation of protoporphyrin IX, a crucial agent in PDT. This enhancement is attributed to the compounds' ability to act as penetration enhancers and temperature regulators during treatments. Moreover, their role as iron-chelating substances, such as 3-hydroxypyridin-4-ones, highlights their potential in optimizing the intracellular content of therapeutic agents, thereby amplifying the therapeutic effects of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-(5-hydroxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h3-5,10H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTJRBKRPQDGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxypyridin-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



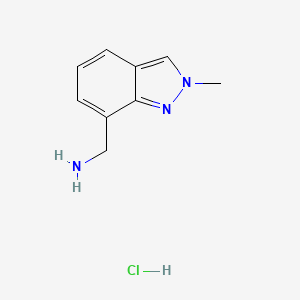
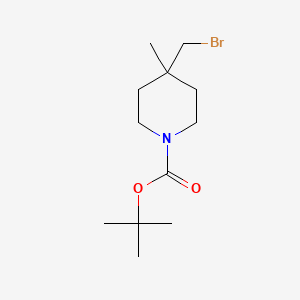
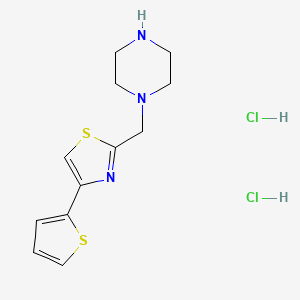
![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)
![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
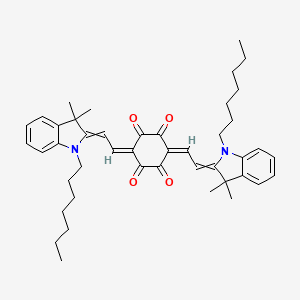
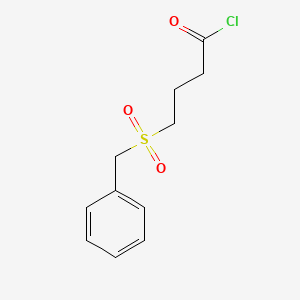
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)
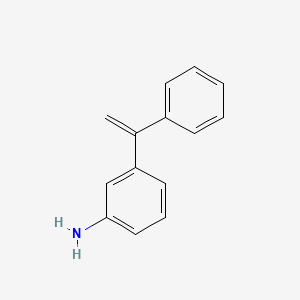
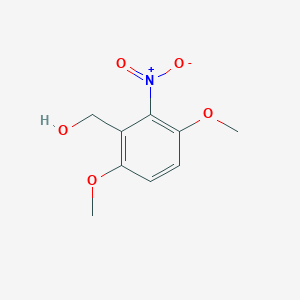
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
